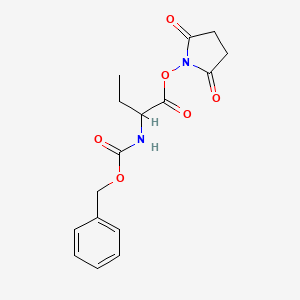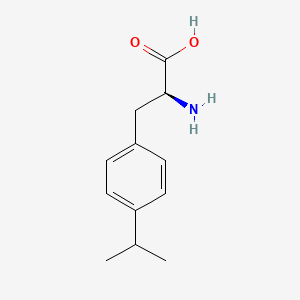
Wilforol C
Vue d'ensemble
Description
Wilforol C is a natural product . It has a molecular formula of C30H48O4 and a molecular weight of 472.71 .
Molecular Structure Analysis
The molecular structure of Wilforol C is characterized by a molecular formula of C30H48O4 . The InChI string representation of its structure isInChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34) .
Applications De Recherche Scientifique
Anticancer Properties
Wilforol A, a compound related to Wilforol C, demonstrates significant anticancer properties, particularly against human glioma cells. It inhibits the proliferation of these cells by deactivating the PI3K/AKT signaling pathway. This was evidenced by the reduction in colony formation ability and the increase in pro-apoptotic proteins in glioma cells treated with Wilforol A (Wang et al., 2023).
Chemical Constituents and Synthesis
Wilforol C, along with other related compounds like Wilforol A and Wilforol B, is a product of the Tripterigium wilfordii plant. These compounds were identified through chemical and spectroscopic studies, highlighting the diversity of chemical constituents in this plant (Morota et al., 1995). Additionally, the total synthesis of related celastroid natural products, including Wilforol A, has been achieved, indicating potential pathways for synthetic production (Camelio et al., 2015).
Insecticidal Effects
Wilforine, another alkaloid related to Wilforol C, has been studied for its insecticidal properties. It affects calcium signaling pathways in insects, leading to paralysis and death. This mechanism was investigated in the oriental armyworm, where wilforine induced microstructural and ultrastructural changes in the muscle cells (Ma et al., 2021), (Ma et al., 2017).
Pharmacokinetics and Toxicity
While specific studies on Wilforol C's pharmacokinetics and toxicity are limited, related compounds like Wilforine have been evaluated. A study on Wilforine as a quality and pharmacokinetic marker of Tripterygium glycosides tablet suggests its potential as a biologically active and toxic component (Gao et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that wilforol c is a compound isolated from the vines of tripterygium wilfordii
Mode of Action
It is known that related compounds, such as wilforol a, have been shown to inhibit the growth of glioma cells
Biochemical Pathways
This pathway is involved in cell cycle regulation and is often dysregulated in cancer cells. By inhibiting this pathway, Wilforol A is able to reduce the proliferation of glioma cells
Result of Action
Related compounds such as wilforol a have been shown to induce apoptosis in glioma cells
Action Environment
It is known that the tumor microenvironment plays an important role in the progression of glioma
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-ZBXZNUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforol C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)

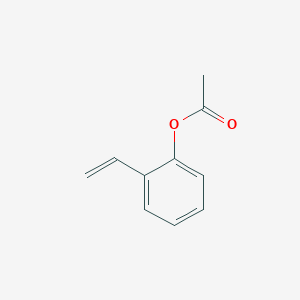

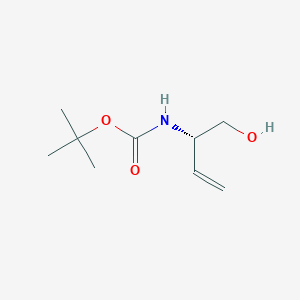

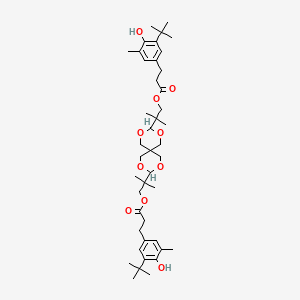

![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)
![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)
